molecular formula C14H12INO B312766 3-iodo-N-(2-methylphenyl)benzamide

3-iodo-N-(2-methylphenyl)benzamide

Cat. No.: B312766
M. Wt: 337.15 g/mol
InChI Key: WWMOTZORQOQBSG-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-methylphenyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and a 2-methylphenyl group attached via an amide linkage. This compound is of significant interest in medicinal and synthetic chemistry due to its structural motifs that enable diverse reactivity.

Structural confirmation typically employs spectroscopic techniques (1H/13C NMR, IR) and X-ray crystallography, as demonstrated for related benzamides .

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

3-iodo-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17)

InChI Key

WWMOTZORQOQBSG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 3-iodo-N-(2-methylphenyl)benzamide with structurally similar benzamide derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound I (C3), 2-methylphenyl (N-attached) 353.23 g/mol Potential catalytic intermediate; unconfirmed bioactivity.
3-Iodo-N-(quinolin-8-yl)benzamide I (C3), quinoline (N-attached) 400.23 g/mol Used in cobalt-promoted dimerization reactions; known synthetic intermediate.
3-Iodo-N-(2-pyridinyl)benzamide I (C3), 2-pyridinyl (N-attached) 324.12 g/mol Ligand in coordination chemistry; structural analog for metal-binding studies.
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide Br (C6), quinazoline-amino (C3), 2-methylphenyl (N) 553.34 g/mol Anticancer candidate; targets kinase inhibition pathways.
3-Ethoxy-N-[3-(2-methylphenyl)-triazolo-thiadiazol-6-yl]benzamide Ethoxy (C3), triazolo-thiadiazolyl (N) 448.91 g/mol Screening compound for HSP90 inhibition; therapeutic potential in oncology.

Crystallographic and Spectral Data

  • Structural Confirmation : X-ray crystallography (e.g., CCDC 1965367 for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) reveals planar amide linkages and hydrogen-bonding networks critical for stability . Similar analyses for this compound would likely show steric hindrance from the 2-methylphenyl group influencing crystal packing.
  • Spectroscopic Trends : IR spectra of benzamides typically show C=O stretches near 1650–1680 cm⁻¹ and N–H bends at ~1550 cm⁻¹. The iodine atom in 3-iodo derivatives causes distinct deshielding in 13C NMR (C-I: δ ~90–100 ppm) .

Key Research Findings and Gaps

Reactivity : The iodine substituent in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though this remains underexplored compared to bromo/chloro analogs .

Thermodynamic Stability : Steric effects from the 2-methylphenyl group may reduce solubility compared to smaller N-aryl substituents (e.g., pyridinyl), impacting formulation in drug development .

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